molecular formula C19H15NO5S2 B11676313 {2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

{2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B11676313
M. Wt: 401.5 g/mol
InChI Key: CUTVSVKPVSKODQ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-4-{[(5E)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with a molecular formula of C13H11NO5S2. This compound is notable for its unique structure, which includes a thiazolidine ring, a phenyl group, and a methoxy group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-4-{[(5E)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenol with 4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidine-5-ylidene in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-{[(5E)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring into a more saturated form.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenoxy ring .

Scientific Research Applications

2-(2-Methoxy-4-{[(5E)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4-{[(5E)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiazolidine ring and phenyl group play crucial roles in these interactions, allowing the compound to exert its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid derivatives: These compounds share the phenoxyacetic acid moiety but differ in their substituents.

    Thiazolidine derivatives: Compounds with similar thiazolidine rings but different functional groups.

    Methoxy-substituted phenols: Compounds with methoxy groups attached to phenol rings.

Uniqueness

2-(2-Methoxy-4-{[(5E)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is unique due to its combination of a thiazolidine ring, a phenyl group, and a methoxy group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C19H15NO5S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C19H15NO5S2/c1-24-15-9-12(7-8-14(15)25-11-17(21)22)10-16-18(23)20(19(26)27-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,22)/b16-10+

InChI Key

CUTVSVKPVSKODQ-MHWRWJLKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.